Cas no 10296-00-1 (4-(azepan-1-yl)oxolan-3-ol)

4-(azepan-1-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- 4-(azepan-1-yl)oxolan-3-ol
- 10296-00-1
- F6545-3352
- AKOS032844587
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- インチ: 1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2
- InChIKey: GXAQJGZTWWCAFC-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C1)N1CCCCCC1)O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.7Ų
4-(azepan-1-yl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-3352-2μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-5μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-25mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-40mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6545-3352-10μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-4mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6545-3352-15mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-1mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6545-3352-30mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6545-3352-20μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 20μmol |
$118.5 | 2023-09-08 |
4-(azepan-1-yl)oxolan-3-ol 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
4-(azepan-1-yl)oxolan-3-olに関する追加情報
4-(Azepan-1-yl)oxolan-3-ol (CAS No. 10296-00-1): A Comprehensive Overview
The compound 4-(azepan-1-yl)oxolan-3-ol, identified by the CAS registry number CAS No. 10296-00-1, is a chemically intriguing molecule with a diverse range of applications and properties. This compound, also referred to as oxolane derivative, has garnered significant attention in both academic and industrial research due to its unique structural features and functional versatility.
Structurally, 4-(azepan-1-yl)oxolan-3-ol consists of an azepane ring (a seven-membered nitrogen-containing ring) attached to an oxolane ring (a five-membered ether ring). The hydroxyl group (-OH) at the 3-position of the oxolane ring introduces additional reactivity and functional diversity to the molecule. This combination of structural elements makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with therapeutic potential.
Recent advancements in synthetic chemistry have enabled researchers to explore novel pathways for the synthesis of 4-(azepan-1-yl)oxolan-3-ol. One such approach involves the use of catalytic asymmetric synthesis, which not only enhances the efficiency of the synthesis process but also allows for the selective formation of enantiomerically pure compounds. This is particularly important in pharmaceutical applications where stereochemistry plays a critical role in determining biological activity.
The physical properties of CAS No. 10296-00-1 are equally noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for various chemical reactions and formulations. For instance, its moderate solubility in common organic solvents facilitates its use in solution-phase reactions, while its thermal stability ensures compatibility with high-throughput screening techniques commonly employed in drug discovery.
In terms of applications, 4-(azepan-1-yl)oxolan-3-ol has found utility in several key areas:
Pharmaceuticals: The compound serves as a building block for constructing bioactive molecules with potential therapeutic benefits. Its nitrogen-containing azepane ring contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.
Materials Science: The unique combination of hydroxyl and ether functionalities in CAS No. 10296-00-1 makes it a candidate for polymer synthesis and modification. Researchers are exploring its potential as a monomer for producing advanced materials with tailored mechanical and thermal properties.
Catalysis: The hydroxyl group in 4-(azepan-1-yloxy)oxolan-related compounds can act as a coordinating site for metal catalysts, enhancing their efficiency in various catalytic processes such as alkene epoxidation and carbonyl reductions.
The latest research on CAS No. 10296 - 00 - 1 has focused on its role in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators. Studies have demonstrated that derivatives of this compound exhibit promising activity against several disease-related targets, including cancer-associated kinases and inflammatory pathways.
In addition to its chemical significance, the environmental impact of synthesizing and using CAS No. 10296 - 00 - 1 has become a topic of interest among researchers. Green chemistry approaches are being developed to minimize waste generation and improve the sustainability of its production processes.
In conclusion, CAS No. 10296 - 00 - 1 (4-(azepan - yl ) oxolan -3 - ol ) strong > stands out as a multifaceted compound with significant potential across various scientific domains . Its structural complexity , coupled with recent advancements in synthetic methodologies , positions it as a key player in future innovations within chemistry and related fields . As research continues to unravel its full spectrum of applications , this compound is poised to make even greater contributions to both academia and industry .
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